Orevactaene

Description

Identification of Orevactaene as a Novel Polyketide Natural Product

This compound is a natural product that was first identified as a novel polyene. researchgate.netacs.org It is classified as a polyketide, a large and diverse class of secondary metabolites produced by bacteria, fungi, plants, and certain marine organisms. wikipedia.orgnih.gov Polyketides are synthesized from simple acyl-CoA precursors in a process that resembles fatty acid synthesis, resulting in complex molecular structures. researchgate.net

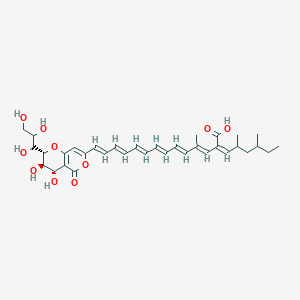

Initially isolated from the fungus Epicoccum nigrum WC47880, this compound was characterized as a yellow pigment. researchgate.netacs.orgresearchgate.netscience.gov Its molecular formula is C₄₄H₆₄O₁₃. ontosight.ai The structure of this compound is complex, featuring a polyunsaturated chain, a pyrone substructure, and a sugar moiety. researchgate.netontosight.ai Specifically, it has been described as a type of tetradecahexaenoic acid, which is a fatty acid with a 14-carbon chain and six double bonds, attached to a C-glycosylated 4-hydroxy-2-pyrone head group. ontosight.ainih.gov The intricate nature of its structure, with multiple chiral centers, presented a significant challenge for its complete characterization. researchgate.netnih.gov

Historical Context of this compound Research

The research on this compound began with its isolation and identification as an effective inhibitor of the binding of the HIV-1 Rev protein to the Rev Response Element (RRE). researchgate.netacs.org This initial biological finding suggested its potential as a lead compound in antiviral research.

A significant challenge in early this compound research was the determination of its complete three-dimensional structure. The initial structural assignment left the configuration of four of its seven chiral centers unknown. researchgate.netnih.gov This structural ambiguity spurred considerable interest within the organic synthesis community, with several research groups undertaking efforts to synthesize the molecule to establish its definitive stereochemistry. acs.orgnih.govresearchgate.net

A pivotal moment in the historical timeline of this compound research came in 2017. Through a total synthesis approach, the research group of Alois Fürstner demonstrated that the originally proposed bicyclic framework for this compound was likely a "chimera". nih.gov Their work revealed that the natural product identified as this compound is almost certainly identical to another natural product named Epipyrone A. nih.govmpg.dempg.dempg.de This discovery also established the previously unknown stereochemistry of Epipyrone A. nih.gov The synthesis was a complex undertaking that required the development of flexible strategies, including the use of alkyne cycloisomerization reactions catalyzed by tungsten and gold, and a one-pot cross-coupling sequence using heterobimetallic polyunsaturated modules. nih.gov

Significance of this compound as a Research Target in Chemical Biology and Organic Synthesis

This compound has been a significant research target for both chemical biology and organic synthesis due to its biological activity and structural complexity.

In the realm of chemical biology , the initial identification of this compound as an inhibitor of the HIV-1 Rev-RRE interaction made it a valuable tool for studying a critical step in the replication cycle of the virus. researchgate.netacs.org The development of small molecules that can interfere with such protein-RNA interactions is a key area of interest for discovering new therapeutic agents. nih.gov

Discovery and Fungal Origin: Epicoccum nigrum Strains

This compound is a natural product synthesized by the fungus Epicoccum nigrum, a saprophytic ascomycete found globally in a wide range of environments. nih.govplos.org This fungus is recognized for its ability to produce a diverse array of secondary metabolites. biomedres.us The initial discovery of this compound highlighted its novel structure as a polyene. researchgate.net Further research and total synthesis have since revealed that this compound is identical to another compound, epipyrone A, which was also isolated from Epicoccum species. mdpi.com

The production of this compound, also referred to as epipyrone A, is not uniform across all Epicoccum nigrum isolates. Different strains exhibit significant genotypic and phenotypic variability, leading to variations in the types and quantities of secondary metabolites produced. mdpi.com

Specific Strain Identification

Specific strains of Epicoccum nigrum have been identified as producers of this compound. The compound was first isolated from the strain Epicoccum nigrum WC47880. biomedres.usresearchgate.net

Another notable strain is Epicoccum nigrum ICMP 19927, isolated in Auckland, New Zealand. mdpi.comlandcareresearch.co.nz This strain has been a subject of study for its production of epipyrone A (this compound) and the elucidation of the compound's biosynthetic gene cluster. mdpi.comnih.gov The genome of strain ICMP 19927 has been sequenced, facilitating genetic studies into the biosynthesis of this metabolite. landcareresearch.co.nz

The identification of these specific strains is crucial for developing targeted fermentation processes to yield this compound. The genetic and phenotypic diversity within the E. nigrum species underscores the importance of strain selection for optimized production. mdpi.com

Fermentation Strategies for this compound Biosynthesis

The biosynthesis of this compound by Epicoccum nigrum is achieved through fermentation. The production of this yellow pigment can be carried out using both solid-state and liquid fermentation techniques, with the choice of method and conditions significantly influencing the yield and composition of the final product. researchgate.netresearchgate.net The biosynthesis of this compound (epipyrone A) involves a specific biosynthetic gene cluster (BGC) containing genes that encode for key enzymes such as a highly-reducing fungal polyketide synthase and a glycosyltransferase. nih.gov

Solid-State Fermentation Optimization

Solid-state fermentation (SSF) has been effectively utilized for this compound production, with broken rice being a successful substrate. researchgate.net In this method, a 10% inoculum of Epicoccum nigrum is added to the sterilized substrate and incubated for a period of 10 days at 25 ± 2°C. researchgate.net This approach has been shown to be effective for producing this compound pigments. researchgate.netdntb.gov.ua Studies have demonstrated that E. nigrum can produce significantly higher pigment yields on a solid rice medium compared to unoptimized liquid fermentation. researchgate.net

Influence of Culture Conditions on Production

Various culture conditions play a critical role in the production of this compound. The composition of the culture medium, pH, and the physical form of the fungus all impact pigment biosynthesis.

E. nigrum produces pigments in various liquid media, with one study showing maximal production in a medium containing 5 g/l of yeast autolysate. researchgate.net The production of this compound is dependent on the specific strain and the culturing conditions. researchgate.net For instance, the physical morphology of the fungus in liquid culture, specifically the formation of pellets, has been shown to positively influence pigment production. researchgate.net

Temperature is another critical factor. Studies on various E. nigrum isolates show that the optimal temperature for mycelial growth can range from 15°C to 25°C, which in turn affects metabolite production. agrojournal.org The stability of the produced this compound pigment is also influenced by pH and temperature, with the pigment being sensitive to heat. researchgate.net At 80°C and a pH of 4, a significant decrease in color intensity has been observed. researchgate.net Furthermore, the antifungal activity of epipyrone A (this compound) is pH-dependent, with no activity observed at a pH below 6. mdpi.com

Extraction and Purification Techniques for this compound

Following fermentation, a multi-step process is required to extract and purify this compound from the culture medium. This process typically involves an initial solvent extraction followed by chromatographic purification techniques.

For cultures of E. nigrum ICMP 19927 grown on agar plates, the colonized agar and mycelia can be macerated and resuspended in cold analytical grade methanol. mdpi.com The mixture is then shaken to extract the compounds. mdpi.com For solid-state fermentation on broken rice, an aqueous extraction process has been optimized. researchgate.net

Following the initial extraction, purification is often achieved using high-performance liquid chromatography (HPLC). A semi-preparative HPLC with a C18 column can be used to purify the crude extract. mdpi.com The process involves a gradient elution system, for example using water at pH 10 as eluent A and a mixture of methanol and isopropanol as eluent B, to separate the target compound from other metabolites. mdpi.com

Optimization of Aqueous Extraction Processes

The efficiency of extracting this compound from the fermented substrate can be maximized by optimizing key parameters. Using a response surface methodology, researchers have identified optimal conditions for the aqueous extraction of this compound from E. nigrum fermented broken rice. nih.govresearchgate.net

The study investigated the effects of extraction temperature, the mass of the fermented material, and the extraction time. nih.govresearchgate.net The optimal conditions were determined to be an extraction temperature of 55.7°C, an extraction time of 56.6 minutes, and a fermented matter mass of 0.79 g. nih.govresearchgate.net Under these conditions, a pigment yield of 52.7 AU/g for this compound was achieved. nih.govresearchgate.net This optimization provides a basis for scaling up the extraction process for industrial applications. nih.gov

Table of Optimized Aqueous Extraction Parameters for this compound

| Parameter | Optimal Value | Resulting this compound Yield (AU/g) |

|---|---|---|

| Extraction Temperature | 55.7°C | 52.7 |

| Mass of Fermented Matter | 0.79 g | 52.7 |

| Extraction Time | 56.6 min | 52.7 |

Data derived from studies optimizing aqueous extraction from solid-state fermentation of broken rice. nih.govresearchgate.net

Propriétés

Numéro CAS |

197631-20-2 |

|---|---|

Formule moléculaire |

C34H44O10 |

Poids moléculaire |

612.7 g/mol |

Nom IUPAC |

(2Z,3E,5E,7E,9E,11E,13E)-14-[(2R,3R,4S)-3,4-dihydroxy-5-oxo-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyrano[3,2-c]pyran-7-yl]-2-(2,4-dimethylhexylidene)-4-methyltetradeca-3,5,7,9,11,13-hexaenoic acid |

InChI |

InChI=1S/C34H44O10/c1-5-21(2)16-23(4)18-24(33(40)41)17-22(3)14-12-10-8-6-7-9-11-13-15-25-19-27-28(34(42)43-25)30(38)31(39)32(44-27)29(37)26(36)20-35/h6-15,17-19,21,23,26,29-32,35-39H,5,16,20H2,1-4H3,(H,40,41)/b7-6+,10-8+,11-9+,14-12+,15-13+,22-17+,24-18-/t21?,23?,26?,29?,30-,31+,32-/m0/s1 |

Clé InChI |

GDSQFNQIWJCATH-PHOXTJPWSA-N |

SMILES |

CCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O |

SMILES isomérique |

CCC(C)CC(C)/C=C(/C=C(\C)/C=C/C=C/C=C/C=C/C=C/C1=CC2=C([C@@H]([C@H]([C@@H](O2)C(C(CO)O)O)O)O)C(=O)O1)\C(=O)O |

SMILES canonique |

CCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O |

Synonymes |

(2Z,3E,5E,7E,9E,11E,13E)-14-[(7S,8R,9R)-7,8-dihydroxy-5-oxo-9-(1,2,3-t rihydroxypropyl)-4,10-dioxabicyclo[4.4.0]deca-2,11-dien-3-yl]-2-(2,4-d imethylhexylidene)-4-methyl-tetradeca-3,5,7,9,11,13-hexaenoic acid |

Origine du produit |

United States |

Structural Elucidation and Absolute Stereochemical Assignment of Orevactaene

Initial Structural Hypotheses and Challenges in Elucidation

Orevactaene was first isolated from the fungus Epicoccum nigrum WC47880. acs.org Initial structural analysis proposed a novel framework featuring a polyene chain attached to a C-glycosylated 4-hydroxy-2-pyrone head group. nih.gov Specifically, the proposed structure contained an α-pyrone fused with a galactopyranosyl ring, a unique bicyclic system. nih.govmdpi.com

However, this initial structural assignment presented significant challenges for confirmation. A major hurdle was the unknown configuration of four chiral centers within the molecule, specifically at carbons 23, 25, 32, and 33. acs.orgnih.gov This stereochemical ambiguity meant that 16 possible stereoisomers of this compound could exist, making definitive structural proof by degradation or spectroscopic means alone exceedingly difficult. acs.orgnih.gov The complexity of the polyene segment and the novel fused ring system further complicated the elucidation process. acs.org

Re-evaluation of Structural Identity: this compound and Epipyrone A

The initial structural hypothesis for this compound was ultimately proven incorrect through total synthesis. nih.govx-mol.com A separate, structurally similar compound, epipyrone A, had also been isolated from an Epicoccum species. mdpi.comrsc.org Epipyrone A was characterized as having a polyunsaturated tail linked to a C-glycosylated 4-hydroxy-2-pyrone, but with an unfused ring system. nih.govmdpi.com

In 2017, the total synthesis of both the proposed structure of this compound and epipyrone A was accomplished. rsc.orgrsc.org This work revealed that the spectroscopic data of synthetic epipyrone A matched that of the natural product originally identified as this compound. mdpi.com The proposed bicyclic structure of this compound was found to be a "chimera," and it was concluded that this compound is identical to epipyrone A. nih.govx-mol.com This pivotal research not only corrected the structure of this compound but also established the previously unknown stereochemistry of epipyrone A. nih.govx-mol.com The biosynthetic gene cluster for epipyrone A (this compound) has since been identified in Epicoccum nigrum. nih.govexlibrisgroup.com.cn

Spectroscopic Methodologies for this compound Structure Determination

A combination of spectroscopic techniques was instrumental in both the initial, incorrect proposal and the final, correct structural assignment of this compound. google.com These methods provide detailed information about the molecule's connectivity, functional groups, and molecular weight. studypug.commvpsvktcollege.ac.in

NMR spectroscopy was a primary tool in studying this compound's structure. mdpi.comgoogle.com Analysis of ¹H and ¹³C NMR data, including 2D NMR experiments like COSY and HMBC, allowed for the mapping of the carbon skeleton and the connectivity of protons. db-thueringen.delibretexts.org

Initial NMR data for the isolated natural product showed striking similarities to what would be expected for a polyene with a pyrone moiety. mdpi.com However, subtle differences in the chemical shifts, particularly for the resonances associated with the pyrone ring, were observed when comparing the natural product to the synthetic epipyrone A. mdpi.com For instance, when a sample isolated from E. nigrum was treated with acid, the resulting ¹H and ¹³C NMR data were found to be identical to those reported for synthetic epipyrone A. mdpi.com This confirmed that the isolated compound was a salt form of epipyrone A, which exists in a different resonance structure. mdpi.com Detailed analysis of ¹H-¹H COSY and HMBC correlations was crucial in piecing together the fragments of the molecule and confirming the connectivity. db-thueringen.de

Table 1: Selected ¹³C NMR Chemical Shifts (δ in ppm) for this compound/Epipyrone A

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-1 | 162.2 |

| C-21 | 131.4 |

| C-30 | 169.3 |

Data sourced from a 2006 dissertation by Kemami Wangun, which identified the compound as this compound. google.comdb-thueringen.de

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) were critical for determining the molecular weight and formula of this compound and for confirming its structural components. google.comnptel.ac.inpittcon.org High-resolution electrospray ionization mass spectrometry (HR-ESIMS) established the molecular formula as C₃₄H₄₄O₁₀. db-thueringen.de

MS/MS fragmentation patterns provided further structural confirmation. db-thueringen.de For example, the observation of a daughter ion peak corresponding to the aglycone moiety (the part of the molecule without the sugar) helped to verify the presence and connectivity of the polyene chain and the pyrone ring. db-thueringen.de The fragmentation mechanism, showing the cleavage of the hydroxylated side chain and the dihydroxypyran ring, was consistent with the corrected structure of epipyrone A. db-thueringen.de

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Elucidation of Relative and Absolute Stereochemistry

Determining the three-dimensional arrangement of this compound's atoms (its stereochemistry) was a significant undertaking, particularly because four chiral centers had unknown configurations. acs.orgnih.gov The initial isolation work could not unambiguously assign the stereochemistry. acs.org

Application of Computational Approaches in Structure Elucidation

Computational chemistry has become an increasingly vital tool in confirming complex molecular structures. numberanalytics.comopenaccessjournals.com In the case of this compound, computational methods were used alongside experimental data to help resolve the structural ambiguities. nih.gov

Approaches such as predicting ¹³C NMR chemical shifts for all possible diastereomers using density functional theory (DFT) and molecular mechanics can help distinguish between them. acs.org By calculating the expected NMR spectra for each of the 16 possible stereoisomers of this compound and comparing them to the experimental data, the most likely candidate could be identified. nih.gov This computational analysis, combined with the evidence from the synthesis of fragments, provided strong support for the proposed relative configuration of the side chain even before the total synthesis was complete. nih.govresearchgate.net This demonstrates the power of combining computational prediction with experimental synthesis and spectroscopy for solving complex structural problems in natural product chemistry. conicet.gov.arresearchgate.net

Chemical Synthesis Strategies for Orevactaene and Its Analogs

Total Synthesis Approaches to Orevactaene

The total synthesis of this compound has been a subject of considerable research, driven by its interesting biological profile, including its activity as an inhibitor of the HIV-1 Rev protein. acs.org However, the initially proposed structure of this compound, with a distinct bicyclic C-glycosylated pyrone head group, was later questioned. Synthetic efforts ultimately revealed that the putative this compound is likely identical to another natural product, epipyrone A. nih.govx-mol.comscience.gov This revelation was a direct result of the successful total synthesis of the proposed structure and comparison of its spectroscopic data with that of the natural isolate. nih.gov

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the synthesis of complex molecules. wikipedia.org It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. wikipedia.orgub.edu For a molecule as complex as this compound, a convergent retrosynthetic strategy is generally favored. This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis. researchgate.net

The retrosynthetic analysis of the initially proposed structure of this compound identified three key fragments:

The C-glycosylated pyrone moiety: This unique head group represents a significant synthetic challenge due to the presence of the C-glycosidic bond and the pyrone ring.

The polyene segment: A conjugated system of double bonds that requires stereocontrolled construction.

The hydrophobic tail: This portion contains multiple stereocenters, the configurations of which were initially unknown, necessitating a flexible synthetic approach to access different stereoisomers. nih.govacs.orgacs.org

Convergent Synthesis of this compound Subunits and Key Intermediates

A convergent synthesis strategy is a hallmark of modern natural product synthesis, and the approaches to this compound are no exception. This strategy involves the independent synthesis of the major subunits of the target molecule, which are then brought together in the final stages.

The synthesis of the C18-C31 domain, which encompasses the hydrophobic tail of this compound, was a critical undertaking, especially since the stereochemistry at carbons 23 and 25 was not initially established. nih.govacs.orgacs.orgresearchgate.net Researchers at York University developed a modular and enantioselective approach to construct this fragment. acs.orgnih.govacs.orgacs.orgresearchgate.net Their strategy allowed for the synthesis of all four possible diastereomers of the C22-C29 hydrophobic tail. nih.govacs.orgresearchgate.net

Key features of their approach include:

Stereoselective installation of chiral centers: Chiral auxiliaries, such as oxazolidinones, were employed to set the stereochemistry at C23. acs.org The stereocenter at C25 was established using either (R)- or (S)-2-methyl-1-butanol as the starting material. acs.org

Palladium-catalyzed cross-coupling reactions: Suzuki cross-coupling reactions were instrumental in assembling the different components of the C18-C31 domain. acs.orgnih.govacs.orgacs.orgresearchgate.net A 'one-pot' sequence involving lithium-halogen exchange, boron-lithium exchange, and Suzuki coupling proved to be highly efficient. nih.govacs.orgresearchgate.net

This work not only provided the necessary fragments for the total synthesis but also helped in proposing the relative configuration of the methyl groups in the side chain as 1,3-syn based on spectroscopic data. nih.govacs.orgacs.orgresearchgate.net

The stereocontrolled synthesis of the polyene segment of this compound is crucial for the successful total synthesis. Various olefination and cross-coupling reactions have been employed to construct the conjugated double bond system with the correct geometry.

In one of the successful total syntheses that led to the structural revision of this compound, a heterodimetallic tetraene building block was synthesized. rsc.org This intermediate was then coupled with other fragments using Stille and Suzuki coupling reactions to assemble the full polyene chain. rsc.org The use of heterobimetallic modules, where different parts of the molecule can be selectively activated for coupling, provided significant flexibility in the assembly process. nih.gov

Wittig-type reactions have also been considered for the formation of the polyene system. researchgate.net The Corey-Fuchs reaction has been a key method for the generation of terminal alkynes, which are versatile precursors for the construction of more complex polyene structures through subsequent coupling reactions. rsc.orgrsc.org

The synthesis of the C-glycosylated pyrone moiety is arguably the most challenging aspect of the this compound synthesis. The formation of the C-glycosidic bond, particularly to an electron-poor aromatic system like a 4-hydroxy-2-pyrone, is a difficult transformation. acs.orgacs.org

Initial attempts at direct C-glycosylation of 4-hydroxypyrone derivatives with sugar donors were met with limited success, often favoring the formation of the O-glycoside product. acs.org

A breakthrough in the synthesis of the putative this compound's head group came from the work of Fürstner and co-workers. nih.govx-mol.comscience.gov They developed a novel and elegant strategy based on a sequence of two alkyne cycloisomerization reactions catalyzed by tungsten and gold. nih.govx-mol.comscience.govscience.gov This approach allowed for the efficient construction of the bicyclic core that was initially assigned to this compound. nih.gov Gold catalysis, in particular, has emerged as a powerful tool for the synthesis of pyrone-containing natural products due to its ability to activate alkynes under mild conditions. researchgate.net

Ultimately, the successful synthesis of the proposed structure of this compound and its comparison with epipyrone A revealed their identity, a discovery made possible by these advanced synthetic methods. nih.gov

Construction of the Polyene Segment

Stereoselective Methodologies in this compound Total Synthesis

The control of stereochemistry is a paramount concern in the total synthesis of complex natural products like this compound. Several stereoselective methods have been employed to establish the numerous chiral centers and the geometry of the double bonds.

Chiral Pool Synthesis: The use of readily available chiral starting materials, such as D-arabinose and (R)- or (S)-2-methyl-1-butanol, has been a common strategy to introduce stereocenters into the molecule. acs.orgrsc.org

Auxiliary-Controlled Reactions: As mentioned earlier, chiral auxiliaries like Evans' oxazolidinones have been used to direct the stereochemical outcome of alkylation reactions, allowing for the precise installation of stereocenters. acs.org

Substrate-Controlled Reactions: The inherent stereochemistry of the substrate can also be used to influence the stereochemistry of subsequent reactions.

Catalytic Asymmetric Reactions: While not extensively detailed in the provided context for this compound itself, modern total synthesis often relies heavily on catalytic asymmetric reactions to create chiral centers with high enantioselectivity.

Stereospecific Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are often highly stereospecific, meaning that the stereochemistry of the starting materials is transferred to the product. This is crucial for the construction of the polyene chain with the correct double bond geometry. rsc.orgmdpi.com

The convergent and stereoselective synthesis of the C18-C31 domain by Organ and colleagues is a prime example of the application of multiple stereoselective methodologies to achieve a complex synthetic goal. acs.orgnih.govacs.orgacs.orgresearchgate.net

Catalytic Reactions in this compound Synthesis

Catalysis has been instrumental in the synthetic approaches toward this compound, enabling key bond formations and cyclizations under mild conditions. wikipedia.org Transition metal catalysts, in particular, have played a pivotal role in constructing the complex carbon skeleton of the molecule. nobelprize.org These catalytic methods provide powerful tools for creating new carbon-carbon bonds, often with high degrees of selectivity. nobelprize.orgnih.gov

Palladium-catalyzed cross-coupling reactions have been fundamental to strategies aimed at the convergent synthesis of this compound's subunits. nobelprize.orgnih.gov In an approach toward the C18-C31 domain of the molecule, palladium(0) catalysis was essential for the stereodefined synthesis of trisubstituted olefins, which serve as crucial templates in the molecular architecture. nih.govresearchgate.net

Key palladium-catalyzed reactions employed include:

Hydrometalation and Metallometalation : These reactions were used to create three stereodefined trisubstituted olefin components (37, 38, and 43) required for the synthesis of the C18-C31 subunit. nih.govresearchgate.net

Suzuki Cross-Coupling : This powerful reaction was used for the convergent assembly of the major fragments. nih.govresearchgate.net A 'one-pot' sequence involving lithium/halogen exchange, boron/lithium exchange, borate ester saponification, and finally Suzuki cross-coupling enabled the efficient connection of the stereocenter-containing ends of the structure to the olefin template. nih.govresearchgate.netresearchgate.net The Suzuki reaction's utility lies in its mild conditions and tolerance for a wide array of functional groups, making it highly suitable for complex molecule synthesis. nobelprize.org

The general mechanism for the Suzuki cross-coupling involves an oxidative addition of an organohalide to the Pd(0) catalyst, followed by transmetalation with an organoboron compound, and concludes with reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. nobelprize.org

Table 1: Palladium-Catalyzed Reactions in the Synthesis of the this compound C18-C31 Subunit

| Reaction Type | Catalyst System | Purpose in Synthesis | Reference |

| Hydrometalation | Palladium(0) | Synthesis of stereodefined trisubstituted olefins | researchgate.net, nih.gov |

| Metallometalation | Palladium(0) | Synthesis of stereodefined trisubstituted olefins | researchgate.net, nih.gov |

| Suzuki Cross-Coupling | Palladium(0) | Convergent assembly of the C22-C29 tail and olefin template | researchgate.net, nih.gov |

The construction of the signature bicyclic C-glycosidic 4-hydroxy-2-pyrone core of the putative this compound structure was achieved through a strategic sequence of alkyne cycloisomerization reactions. nih.govx-mol.com This key transformation relied on the distinct reactivity of gold and tungsten catalysts. nih.gov Gold catalysts are known for their ability to activate carbon-carbon triple bonds under mild conditions due to their carbophilic π-acid character. researchgate.netsigmaaldrich.com

The synthesis involved a two-step cycloisomerization process:

Tungsten-catalyzed cycloisomerization : The first cyclization was promoted by a tungsten catalyst. nih.govx-mol.com

Gold-catalyzed cycloisomerization : The subsequent cyclization to form the pyrone ring was catalyzed by a gold complex. nih.govx-mol.com This step forges the pyrone ring in a fully regiocontrolled manner via an intramolecular attack of a tethered ester carbonyl group onto the gold-activated alkyne. researchgate.net

This dual catalytic sequence proved highly effective in forming the bicyclic core, which was a critical step in the total synthesis that ultimately led to the structural revision of this compound, suggesting it is likely identical to epipyrone A. nih.govx-mol.com

Palladium-Catalyzed Reactions (e.g., Hydrometalation, Metallometalation, Suzuki Cross-Coupling)

Parallel Synthesis Approaches for Generating this compound Stereoisomers

A significant challenge in the initial study of this compound was the unknown configuration of four of its seven chiral centers. nih.govresearchgate.net To address this, a modular and convergent synthetic strategy was designed that would be amenable to parallel synthesis. researchgate.netresearchgate.net Parallel synthesis is a technique used to simultaneously prepare a library of related compounds, making it an ideal approach for generating multiple stereoisomers of a target molecule. asynt.com

The strategy for this compound involved:

Modular Design : The molecule was retrosynthetically disconnected into discrete units: a pyrone substructure, a polyene segment, and a hydrophobic tail containing the stereocenters with unknown configuration. researchgate.net

Convergent Assembly : An efficient synthesis of the four possible diastereomeric hydrophobic tails (C22-C29), which contained two stereogenic centers (C23 and C25), was developed. nih.govresearchgate.net

Template-Based Coupling : These different tail fragments were designed to be coupled to the rest of the structure via a common trisubstituted olefin template. nih.govresearchgate.net

This approach paved the way for a parallel synthesis that could systematically produce all 16 possible stereoisomers of this compound. nih.govresearchgate.net By preparing all potential candidates, their spectroscopic data could be compared against the isolated natural product to definitively determine its relative and absolute stereochemistry. nih.govresearchgate.netresearchgate.net

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of bioactive natural products is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. mdpi.comacs.org While the total synthesis efforts for this compound were focused on confirming its structure, the developed synthetic routes provide a foundation for producing structural analogs. bvsalud.org

Strategies for Structural Modification of this compound

Structural modification of a complex natural product like this compound can be approached through several established medicinal chemistry strategies. mdpi.comnih.gov These strategies aim to explore the structure-activity relationship (SAR) by systematically altering different parts of the molecule.

Potential strategies for modifying the this compound scaffold include:

Isosteric and Bioisosteric Replacement : This involves replacing atoms or functional groups with others that have similar physical or chemical properties but can lead to improved metabolic stability or target interactions. pressbooks.pubufrj.br For instance, metabolically vulnerable positions, such as unsubstituted rings or alkyl chains, could be blocked. The polyene tail of this compound could be a site for such modifications. pressbooks.pub

Structural Simplification : The complexity of the natural product can be reduced to create simplified analogs that are easier to synthesize while retaining the key pharmacophoric elements. mdpi.com This could involve reducing the length of the polyene chain or simplifying the stereochemistry of the tail.

Functional Group Modification : The functional groups on the 4-hydroxy-2-pyrone head or the polyene tail can be altered. For example, the hydroxyl group could be esterified or etherified, or its position on the pyrone ring could be changed to investigate its role in biological activity.

Conformational Constraint : Introducing elements of rigidity, such as replacing single bonds with double bonds or incorporating small rings into the polyene tail, can lock the molecule into a specific conformation. pressbooks.pub This can lead to higher binding affinity and selectivity.

Table 2: Potential Strategies for Generating this compound Analogs

| Strategy | Rationale | Potential Modification Site(s) |

| Bioisosteric Replacement | Improve metabolic stability, alter electronic properties | Polyene tail, pyrone ring substituents |

| Structural Simplification | Ease of synthesis, identify core pharmacophore | Polyene tail (shortening/saturation), stereocenters |

| Functional Group Modification | Modulate solubility, polarity, and target binding | 4-hydroxy group on the pyrone, terminal end of the tail |

| Conformational Constraint | Increase binding affinity and selectivity | Polyene tail (introduction of rings or alkynes) |

Biosynthetic Pathway Investigations of Orevactaene

Genetic Localization of the Orevactaene/Epipyrone Biosynthetic Gene Cluster in Epicoccum nigrum

This compound is synonymous with epipyrone (EPN)-A, a polyketide characterized by a 3-D-galactosyl-4-hydroxy-2-pyrone structure with a modified heptaene acyl moiety. nih.gov Through genomic analysis of Epicoccum nigrum, a hypothetical biosynthetic gene cluster (BGC) for epipyrone was identified. nih.govresearchgate.net This cluster, designated as the EPN BGC, was substantiated as being responsible for this compound production through targeted gene inactivation experiments. nih.gov

The identified EPN biosynthetic gene cluster is composed of four key genes: epnABCD. nih.gov The inactivation of a nearby gene encoding a transcription factor did not affect the production of epipyrone, confirming that the core cluster consists of these four genes. nih.gov Further analysis of mRNA expression revealed that the transcription of epnA is dependent on the presence of a functional epnB gene, suggesting a bicistronic transcription of epnAB. nih.gov The localization of this BGC represents the first detailed blueprint for the biosynthesis of a glycosylated 2-pyrone polyketide. nih.gov

Below is a table detailing the genes within the this compound/epipyrone biosynthetic gene cluster and their putative functions as identified through bioinformatic analysis and genetic studies.

| Gene | Encoded Enzyme/Protein | Putative Function in this compound Biosynthesis |

|---|---|---|

| epnA | Highly-Reducing Fungal Polyketide Synthase (HR-fPKS) | Synthesizes the polyketide backbone of this compound. nih.govresearchgate.net |

| epnB | Glycosyltransferase (GT) | Attaches the D-galactose sugar moiety to the polyketide core. nih.govresearchgate.net |

| epnC | Cytochrome P450 | Likely involved in the oxidative modification of the polyketide structure. nih.govresearchgate.net |

| epnD | Transporter | Potentially involved in the secretion of this compound out of the fungal cell. nih.govresearchgate.net |

Proposed Biosynthetic Pathways for this compound (e.g., Polyketide Formation)

The biosynthesis of this compound is proposed to initiate with the formation of a complex polyketide backbone, a hallmark of polyketide formation. nih.govresearchgate.net This process is catalyzed by a Type I highly-reducing fungal polyketide synthase (HR-fPKS). The pathway can be conceptualized in the following key stages:

Polyketide Chain Assembly : The HR-fPKS enzyme, encoded by the epnA gene, iteratively condenses acetyl-CoA and malonyl-CoA units to construct the linear polyene acyl chain that forms the core of the this compound molecule.

Cyclization and Pyronization : The polyketide chain undergoes cyclization to form the characteristic 4-hydroxy-2-pyrone ring structure.

Oxidative Modifications : The cytochrome P450 enzyme, encoded by epnC, is proposed to catalyze specific hydroxylation or epoxidation reactions on the polyketide backbone, contributing to its final structure. nih.govkoreascience.kr

Glycosylation : The glycosyltransferase enzyme, encoded by epnB, attaches a D-galactose molecule to the 4-hydroxy-2-pyrone ring, a crucial step for the final structure of this compound. nih.gov This glycosylation step is a defining feature of this class of compounds.

Characterization of Enzymatic Mechanisms in this compound Biosynthesis (e.g., Polyketide Synthases)

The enzymatic mechanisms driving this compound biosynthesis are complex and involve a coordinated cascade of reactions. nih.gov The central enzyme is the highly-reducing fungal polyketide synthase (HR-fPKS), EpnA. nih.govresearchgate.net Fungal PKSs are large, multifunctional proteins containing a series of catalytic domains that work in concert. The EpnA enzyme is responsible for selecting the starter and extender units (acetyl-CoA and malonyl-CoA), controlling the degree of reduction at specific carbons, and determining the final chain length of the polyketide intermediate.

The glycosyltransferase (GT) encoded by epnB plays a critical role in the pathway. nih.govexlibrisgroup.com.cn Its mechanism involves the activation of a galactose sugar, typically from a UDP-galactose donor, and its subsequent transfer to the hydroxyl group of the 2-pyrone ring of the polyketide aglycone. Gene inactivation studies have shown that the loss of epnB function completely abolishes the production of this compound, highlighting the essential nature of this glycosylation step. nih.gov

The cytochrome P450 enzyme (EpnC) is a monooxygenase that likely introduces an oxygen atom into the polyketide structure. nih.govkoreascience.kr These enzymes typically utilize molecular oxygen and a cofactor like NADPH to perform highly specific oxidation reactions, which are critical for achieving the final, bioactive conformation of the natural product.

Biotechnological Approaches for this compound Biosynthesis

The identification of the this compound biosynthetic gene cluster opens avenues for biotechnological production of the compound. nih.gov One primary approach is the manipulation of the native producer, Epicoccum nigrum. This can involve genetic engineering to overexpress the key biosynthetic genes (epnA, epnB, epnC) or the entire epn cluster to enhance the yield of this compound. biorxiv.org Solid-state fermentation of E. nigrum on substrates like broken rice has been established as a method for producing this compound, and optimization of fermentation and extraction conditions can significantly improve yields. researchgate.netresearchgate.net

Another powerful biotechnological strategy is the heterologous expression of the this compound BGC in a more tractable host organism. biorxiv.org By transferring the epn gene cluster into a well-characterized fungal or yeast host, it may be possible to achieve higher production titers and simplify the purification process, circumventing issues related to the growth characteristics and complex secondary metabolite profile of the native E. nigrum. This approach provides a platform to not only produce this compound but also to generate novel analogues of the compound by co-expressing engineered or modified biosynthetic enzymes.

Biological Activities and Molecular Mechanisms of Orevactaene

Orevactaene as a Binding Inhibitor of HIV-1 REV Protein to REV Response Element (RRE)

This compound, a novel oxopolyene, has been identified as an inhibitor of the critical interaction between the Human Immunodeficiency Virus Type 1 (HIV-1) Rev protein and its corresponding Rev Response Element (RRE) RNA. researchgate.netgoogle.comdocksci.com This interaction is essential for the replication of HIV-1, as the Rev protein is responsible for exporting unspliced and singly-spliced viral mRNAs from the nucleus to the cytoplasm, where they are translated into viral structural proteins. uniprot.orgwikipedia.orgelifesciences.org In the absence of Rev, these late-stage viral mRNAs are retained in the nucleus and degraded, halting the production of new virus particles. wikipedia.org

This compound was discovered during the screening of microbial fermentation extracts for compounds that could disrupt the Rev/RRE binding. researchgate.net Isolated from Epicoccum nigrum WC47880, it demonstrated inhibitory activity against the Rev/RRE complex with an IC₅₀ value of 3.6 μM. researchgate.netresearchgate.net The mechanism of inhibition involves this compound binding to the Rev protein, thereby preventing its association with the RRE. google.comgoogle.com The RRE is a highly structured RNA element within the viral env gene, and the Rev protein binds to a specific purine-rich stem-loop structure known as stem-loop IIB. wikipedia.orgelifesciences.orgnih.gov By interfering with this binding, this compound effectively disrupts a crucial step in the HIV-1 life cycle.

The Rev protein itself shuttles between the nucleus and the cytoplasm and contains both a nuclear localization signal (NLS) and a nuclear export signal (NES). uniprot.org Its binding to the RRE facilitates the assembly of a larger ribonucleoprotein complex that engages the host's Crm1-mediated nuclear export pathway. elifesciences.orgplos.org By inhibiting the initial Rev-RRE binding, this compound prevents the formation of this export-competent complex, thus suppressing the expression of late-phase HIV-1 genes. wikipedia.org

| Compound | Source Organism | Target | Inhibitory Concentration (IC₅₀) |

|---|---|---|---|

| This compound | Epicoccum nigrum WC47880 | HIV-1 Rev/RRE Binding | 3.6 μM |

Antifungal Activities of this compound

This compound has demonstrated modest antifungal activity. google.com Research has shown its effectiveness against the yeast Candida albicans, with a minimum inhibitory concentration (MIC) of 250 μg/mL. google.comgoogle.com While it displays some level of antifungal action, it is considered to be less potent compared to other antifungal agents.

The compound is an isomer of epipyrone A, another metabolite produced by Epicoccum species, which has been shown to possess broad-spectrum antifungal activity against both yeasts and filamentous fungi. mdpi.comconfex.com This suggests that the shared polyene structure may be responsible for the observed antifungal properties. confex.com

Broader Antimicrobial Spectrum of this compound

Beyond its specific activity against HIV-1 and certain fungi, this compound has been investigated for a broader antimicrobial spectrum. Studies have shown that pigments produced by Epicoccum nigrum, including this compound, exhibit antibacterial activity. researchgate.net Specifically, these pigments were found to be effective against Escherichia coli and Staphylococcus aureus. researchgate.net However, other research focusing on a related compound, epipyrone A, indicated no antimicrobial activity against bacteria. mdpi.com This discrepancy may be due to the specific strains tested or the purity of the compounds used in the different studies.

Other Molecular Targets and Inhibitory Actions of this compound

Inhibition of Influenza A virus (H1N1) Cytopathic Effect

This compound has been identified as an inhibitor of the influenza A (H1N1) virus. The cytopathic effect (CPE) of a virus refers to the structural changes in host cells that are caused by viral invasion. researchgate.netplos.org The inhibition of CPE suggests that this compound interferes with the replication or pathogenic effects of the H1N1 virus. nih.gov Influenza A (H1N1) is a subtype of influenza A virus that can cause seasonal flu in humans and was responsible for the 2009 swine flu pandemic. wikipedia.org The ability of this compound to inhibit the H1N1-induced CPE points to its potential as an antiviral agent beyond its activity against HIV-1.

Interference with NF-κB-Dependent Gene Expression

Research has indicated that this compound can interfere with NF-κB-dependent gene expression. koreascience.kr The transcription factor nuclear factor-kappa B (NF-κB) plays a crucial role in regulating the immune response to infection and is involved in processes of inflammation, cell proliferation, and survival. oncotarget.comnih.gov Dysregulation of the NF-κB pathway is associated with various diseases. In the context of HIV, NF-κB-dependent gene expression has been linked to the transcriptomic diversity in people with HIV on antiretroviral therapy. nih.gov By interfering with this pathway, this compound may exert immunomodulatory effects.

Inhibitory Activities Against Cysteine and Serine Proteases

This compound has been found to exhibit inhibitory activities against both cysteine and serine proteases. nih.gov Proteases are enzymes that catalyze the breakdown of proteins and are essential for many biological processes. mdpi.comscielo.br Cysteine proteases, in particular, are involved in various physiological and pathological processes, including programmed cell death. nih.govfrontiersin.org The inhibition of these proteases is a target for the development of various therapeutic agents. mdpi.com The ability of this compound to inhibit both classes of proteases suggests a broader range of biological activities and potential molecular targets.

| Activity | Target | Observed Effect |

|---|---|---|

| Antiviral | Influenza A virus (H1N1) | Inhibition of cytopathic effect |

| Immunomodulatory | NF-κB pathway | Interference with dependent gene expression |

| Enzyme Inhibition | Cysteine Proteases | Inhibitory activity |

| Serine Proteases | Inhibitory activity |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The investigation into the structure-activity relationships (SAR) of this compound, which has been structurally elucidated as epipyrone A, provides critical insights into the molecular features essential for its diverse biological activities. rsc.orgmdpi.com Although extensive libraries of synthetic analogs have not been widely reported in the public domain, analysis of naturally occurring analogs and related metabolites offers preliminary yet valuable understanding of the pharmacophore.

Initial SAR studies have been informed by comparing the structures of bioactive compounds isolated from Epicoccum nigrum with their inactive metabolites. uni-duesseldorf.de A key structural element hypothesized to be crucial for the observed biological effects is the β-hydroxy-α,β-unsaturated carbonyl moiety within the polyene tail. uni-duesseldorf.de Metabolites lacking this specific functional group were found to be inactive, suggesting its direct involvement in the molecular mechanism of action. uni-duesseldorf.de

The core structure of this compound (epipyrone A) consists of a C-glycosylated 4-hydroxy-2-pyrone headgroup attached to a long, polyunsaturated acyl tail. rsc.orgresearchgate.net This unique combination of a hydrophilic sugar moiety and a lipophilic polyene chain is fundamental to its bioactivity. The glycosidic portion enhances water solubility, which is uncommon for polyene antifungals, while the polyene tail is characteristic of compounds that interact with cell membranes. mdpi.com

Naturally occurring analogs, epipyrone B and epipyrone C, have been identified alongside epipyrone A. google.com These analogs are isomers, differing in the ring form of the sugar moiety. While epipyrone A possesses a galactopyranosyl ring (a six-membered ring), epipyrones B and C are its α- and β-furanoside isomers, respectively, containing a five-membered furanose ring. google.com The natural co-occurrence of these isomers provides a basis for understanding the influence of the sugar's ring size on activity, though comparative biological data is not extensively detailed.

The biological activities of this compound (epipyrone A) are broad, encompassing antifungal, antiviral (including anti-HIV-1 and anti-influenza A), and NF-κB inhibitory actions. rsc.orggoogle.comeurekaselect.com The inhibitory activity against the binding of the HIV-1 Rev protein to the Rev Response Element (RRE), for instance, highlights the potential for specific interactions mediated by the molecule's unique three-dimensional structure. researchgate.netgoogle.com

Detailed Research Findings

Research has established that the compound initially named this compound is identical to epipyrone A. rsc.org The initial structural assignment for this compound proposed a fused pyran-pyrone bicyclic system, which was later revised following total synthesis to the correct structure of epipyrone A, featuring a distinct C-galactosyl-4-hydroxy-2-pyrone headgroup. mdpi.com

A key preliminary finding in the SAR of this class of compounds comes from the analysis of various metabolites produced by Epicoccum nigrum. A dissertation study noted that the β-hydroxy-α,β-unsaturated carbonyl group in the polyene chain is a likely determinant of bioactivity. uni-duesseldorf.de This suggests that this Michael acceptor moiety could be involved in covalent interactions with biological targets, such as cysteine residues in enzymes or proteins.

The existence of epipyrone B and C, the furanoside isomers of the pyranoside epipyrone A, indicates that variations in the glycosidic headgroup are tolerated by the biosynthetic machinery of the producing organism. google.com While detailed comparative activity data is scarce, the presence of these natural analogs underscores the importance of the glycosidic portion of the molecule. Modifications to this hydrophilic domain could influence solubility, cell permeability, and interaction with molecular targets.

The following data tables summarize the known analogs and the preliminary structure-activity relationships.

Table 1: Structures of this compound (Epipyrone A) and its Naturally Occurring Analogs

| Compound Name | Headgroup Structure | Key Structural Difference |

| This compound (Epipyrone A) | 3-D-galactopyranosyl-4-hydroxy-2-pyrone | Six-membered pyranose ring |

| Epipyrone B | 3-D-galactofuranosyl-4-hydroxy-2-pyrone | Five-membered furanose ring (α-anomer) |

| Epipyrone C | 3-D-galactofuranosyl-4-hydroxy-2-pyrone | Five-membered furanose ring (β-anomer) |

Data sourced from patent information describing the co-isolation of these isomers. google.com

Table 2: Summary of Preliminary Structure-Activity Relationship Findings for this compound/Epipyrone Analogs

| Structural Moiety | Modification | Impact on Biological Activity | Reference |

| Polyene Tail | Absence of the β-hydroxy-α,β-unsaturated carbonyl feature | Loss of activity | uni-duesseldorf.de |

| Glycosidic Headgroup | Variation in ring size (pyranose vs. furanose) | Tolerated by biosynthesis; relative impact on specific activities not fully detailed. | google.com |

| Overall Structure | Disalt formation at the 4-hydroxy-2-pyrone and carboxylic acid functions | Increases water solubility and stability. | mdpi.comresearchgate.net |

These initial findings lay the groundwork for future, more detailed SAR studies. The total synthesis of this compound (epipyrone A) opens the door to the rational design and creation of a wider range of analogs. rsc.orgmdpi.com Systematic modification of the polyene tail, such as altering its length, saturation, and the position or stereochemistry of hydroxyl groups, would provide deeper insights. Similarly, modifying the galactose unit—for example, by changing the sugar type, its stereochemistry, or replacing it with non-carbohydrate moieties—would help to delineate the precise role of the glycosidic headgroup in the various biological activities of this potent natural product.

Ecological Significance and Future Research Directions of Orevactaene

Ecological Role of Orevactaene in Fungal-Host Interactions

This compound is a polyketide natural product produced by the fungus Epicoccum nigrum. nih.govresearchgate.net Fungi, as a major and diverse component of most ecosystems, play a variety of roles, including as decomposers, pathogens, and mutualists. nih.govinternationalscholarsjournals.com They interact with a vast array of organisms, and these interactions are often mediated by specialized secondary metabolites. researchgate.netfrontiersin.org The production of pigments is a common trait among fungi, and these compounds can serve various ecological functions.

This compound is characterized as a yellow pigment. researchgate.netresearchgate.net Fungal pigments can have beneficial attributes beyond coloration, such as antimicrobial or antioxidant activities, which can be crucial in the fungus's interaction with its environment and potential hosts. researchgate.net For instance, fungi engage in complex relationships with plants, which can range from pathogenic to symbiotic. frontiersin.org The production of metabolites can influence the outcome of these interactions, potentially protecting the fungus from predation or microbial competitors, or by mediating the relationship with a host plant. nih.govmpg.de

In the context of E. nigrum, this compound is one of several secondary metabolites produced. researchgate.net The fungus itself is found in a wide range of habitats and is known for its ability to produce various bioactive compounds. internationalscholarsjournals.com The specific role of this compound in the life cycle of E. nigrum or its direct function in fungal-host interactions is an area requiring further detailed investigation. However, its nature as a polyene, a class of compounds known for antifungal and other biological activities, suggests it may play a defensive role. Studies on the stability of this compound pigment show it is sensitive to heat and pH, which could influence its effectiveness and persistence in different ecological niches. researchgate.net Understanding the precise ecological drivers for this compound biosynthesis could provide insight into the complex chemical ecology of E. nigrum. mpg.defrontiersin.org

Advancements in Stereochemical Assignment and Synthesis Methodologies

The structural elucidation and synthesis of this compound have presented significant scientific challenges, leading to major advancements in chemical methodologies. The initially proposed structure of this compound contained a complex polyunsaturated tail and a C-glycosylated 4-hydroxy-2-pyrone head-group with a signature bicyclic framework. nih.gov However, the absolute and relative stereochemistry of several chiral centers remained unconfirmed. researchgate.netnih.gov

Early synthetic efforts focused on a convergent and stereoselective synthesis of fragments of the proposed structure. researchgate.net One key approach involved a modular strategy to assemble the C18–C31 subunit, which contained four stereogenic centers of unknown configuration (C23, C25, C32, and C33). nih.gov This work utilized advanced techniques such as palladium(0)-catalyzed hydrometalation and a one-pot Suzuki cross-coupling sequence to assemble the fragments. researchgate.netnih.gov These studies paved the way for a parallel synthesis approach to create all 16 possible stereoisomers to definitively establish the molecule's configuration by comparing them to the natural product. researchgate.net

A pivotal breakthrough in this compound research came from a total synthesis that ultimately led to a structural revision. nih.gov This research demonstrated that the proposed bicyclic core of this compound was likely a chimera and that the natural product is almost certainly identical to another compound, epipyrone A. nih.govacs.org The successful synthesis of the correct structure hinged on a sequence of two alkyne cycloisomerization reactions using tungsten and gold catalysis, which efficiently formed the bicyclic core. nih.gov Further synthetic efforts have also employed iron catalysis for key C-C bond formations, highlighting the expanding toolkit available for constructing such complex polyene natural products. researchgate.net This correction of the molecular structure underscores the power of total synthesis in unambiguously confirming or revising proposed structures of complex natural products. nih.gov

| Key Synthetic Advancements for this compound/Epipyrone A | | :--- | :--- | | Strategy | Modular and convergent synthesis of fragments. nih.gov | | Key Reactions | Palladium(0)-catalyzed hydrometalation and metallometalation. nih.gov Suzuki cross-coupling. researchgate.net Tungsten and gold-catalyzed alkyne cycloisomerizations. nih.gov Iron-catalyzed cross-coupling. researchgate.net | | Major Outcome | Structural revision of this compound to be identical with epipyrone A. nih.govacs.org | | Stereochemical Approach | Planned parallel synthesis of all 16 possible stereoisomers to determine the absolute and relative configuration. researchgate.net |

Integration of Computational Chemistry in this compound Research

Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to predict molecular structures, properties, and reactivity, thereby complementing experimental work. ucr.eduwikipedia.org In the study of complex natural products like this compound, computational methods are particularly valuable for addressing challenges in stereochemical assignment and understanding reaction mechanisms. solubilityofthings.com

For this compound and related molecules, determining the relative configuration of multiple stereocenters in long, flexible acyclic chains is a significant challenge for traditional spectroscopic methods alone. acs.org Computational chemistry offers a powerful solution through methods like Density Functional Theory (DFT). rsc.orgresearchgate.net By calculating the expected NMR chemical shifts for all possible diastereomers of a proposed structure and comparing them to the experimental data, the correct relative configuration can be predicted with high confidence. acs.org This approach involves generating multiple low-energy conformations for each diastereomer and then calculating the thermally averaged chemical shifts. acs.org This methodology was proposed as a viable way to determine the stereochemistry in the side chains of natural products similar to this compound. acs.org

Furthermore, computational studies are crucial for understanding and developing the novel catalytic methods used in the synthesis of this compound. researchgate.net For instance, while iron catalysis has been successfully employed, the rational design of catalytically active organoiron species is difficult because they are often paramagnetic high-spin species, which complicates both experimental analysis and computational modeling. researchgate.net Computational chemistry provides insights into the electronic structures and potential reaction pathways of these catalysts, aiding in the development of more efficient and selective synthetic methods. ucr.eduwikipedia.org As computational power and theoretical models advance, their integration into the synthesis and structural elucidation of complex molecules like this compound will continue to grow. researchgate.netschrodinger.com

Prospects for Rational Design of this compound-Derived Compounds

Natural products are a rich source of structurally diverse and biologically active compounds, often serving as the basis for the development of new therapeutic agents and other useful molecules. researchgate.net The complex structure of this compound (as the corrected epipyrone A structure) provides a unique scaffold for the rational design of novel compounds with potentially enhanced or new biological activities. nih.gov Rational design involves using the knowledge of a molecule's structure and function to create new, improved derivatives. rsc.orgnih.gov

The γ-pyrone core of this compound is a privileged structure in medicinal chemistry, found in many compounds with a wide range of pharmacological activities. researchgate.net The long, polyunsaturated chain is also a key feature that can be modified to tune the molecule's properties. The prospects for designing this compound-derived compounds can be explored through several avenues:

Simplification of the Structure: The total synthesis of this compound is complex and lengthy. nih.gov A key goal of rational design would be to create simplified analogs that retain the core biological activity but are much easier to synthesize. This would make them more accessible for extensive biological testing and potential development.

Modification for Improved Properties: By systematically modifying different parts of the this compound scaffold—such as the length and saturation of the polyene tail, the substituents on the pyrone ring, or the stereochemistry of the chiral centers—researchers can explore the structure-activity relationship (SAR). nih.gov This could lead to the development of compounds with improved stability, target specificity, or potency. For example, analogs could be designed to be more resistant to the thermal and pH degradation observed for the natural pigment. researchgate.net

Creation of Chemical Probes: this compound derivatives could be synthesized with tags (e.g., fluorescent labels or biotin) to be used as chemical probes. These tools would be invaluable for studying the biological mechanism of action of the parent compound by helping to identify its cellular targets.

The modular synthetic strategies developed for this compound provide a strong foundation for creating a library of such analogs. researchgate.netnih.gov By combining efficient synthesis with computational modeling and biological screening, the rational design of this compound-derived compounds holds promise for discovering new molecules with valuable applications. nih.gov

Q & A

Q. What are the primary methodologies for isolating and identifying orevactaene from fungal sources?

Q. How can researchers design experiments to assess this compound’s antioxidant activity?

In vitro assays like DPPH radical scavenging, FRAP, and ABTS tests are standard for preliminary antioxidant evaluation. For mechanistic insights, pair these with cell-based assays (e.g., ROS inhibition in mammalian cell lines) and in vivo models (e.g., oxidative stress mitigation in Caenorhabditis elegans). Ensure controls account for solvent interference and use EC50 values for quantitative comparisons . Advanced studies should integrate proteomic profiling to identify antioxidant pathway targets .

Q. What gaps exist in the current understanding of this compound’s biosynthesis pathway?

While this compound is hypothesized to derive from polyketide synthases (PKS), its biosynthetic gene cluster remains uncharacterized. Researchers should employ genome mining of fungal producers (e.g., E. nigrum) coupled with heterologous expression in model hosts (e.g., Aspergillus nidulans) to confirm enzymatic roles. Metabolomic profiling under varying culture conditions can reveal precursor molecules .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported bioactivity data (e.g., HIV inhibition vs. cytotoxicity)?

Contradictions often arise from variability in fungal strains, extraction protocols, or assay conditions. Standardize experimental parameters:

- Use authenticated fungal strains (e.g., depositing in culture collections like CBS-KNAW).

- Validate bioactivity via dose-response curves across multiple cell lines (e.g., MT4 for HIV and HEK293 for cytotoxicity).

- Apply statistical tools (ANOVA with post-hoc tests) to distinguish significant effects from noise .

Q. What experimental designs are optimal for studying this compound’s ecological role in fungal communities?

Conduct co-culture experiments with competing microbes (e.g., bacteria or other fungi) to test allelopathic effects. Metabolomic and transcriptomic analyses (RNA-seq) can identify this compound production triggers (e.g., nutrient limitation or stress). Field studies should include soil microcosms to correlate metabolite levels with microbial diversity shifts .

Q. How can multi-omics approaches resolve challenges in linking this compound’s structure to function?

Integrate genomics (to locate biosynthetic genes), proteomics (to map enzyme activity), and metabolomics (to track metabolite flux). For example, CRISPR-Cas9 knockout of putative PKS genes in E. nigrum can confirm their role in this compound synthesis. Pair this with molecular docking studies to predict interactions with targets like HIV-1 RNA-binding proteins .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC50/IC50 values. For high-throughput screening, apply machine learning algorithms (random forests or SVMs) to classify bioactive vs. inactive derivatives. Ensure reproducibility by reporting confidence intervals and effect sizes, adhering to FAIR data principles .

Q. How should researchers validate this compound’s stability under different storage conditions?

Conduct accelerated stability studies (ICH Q1A guidelines) with variations in temperature, pH, and light exposure. Monitor degradation via HPLC-UV and LC-MS, identifying major breakdown products. Publish raw chromatographic data in supplementary materials to facilitate cross-lab verification .

Data Management & Reproducibility

Q. What strategies ensure reproducibility in this compound-related research?

Q. How can researchers mitigate bias when interpreting this compound’s bioactivity?

Employ double-blinded assays and independent replication by a second lab. Use negative controls (solvent-only) and positive controls (e.g., ascorbic acid for antioxidant assays). Disclose funding sources and conflicts of interest in compliance with ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.